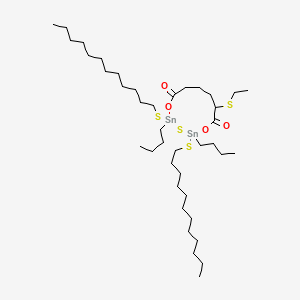

2,4-Dibutyl-2,4-bis(dodecylthio)-7-(ethylthio)-1,5-dioxa-3-thia-2,4-distannacycloundecane-6,11-dione

Description

This organotin compound features a highly complex macrocyclic structure, integrating two tin atoms within an 11-membered ring system. The structure is further modified with butyl, dodecylthio, and ethylthio substituents, which influence its steric and electronic properties. Its crystallographic characterization, likely performed using programs like SHELXL for refinement , reveals a distorted trigonal-bipyramidal geometry at the tin centers, with bond lengths and angles consistent with hypervalent interactions typical of organotin derivatives.

Properties

CAS No. |

85391-81-7 |

|---|---|

Molecular Formula |

C40H80O4S4Sn2 |

Molecular Weight |

990.7 g/mol |

IUPAC Name |

2,4-dibutyl-2,4-bis(dodecylsulfanyl)-7-ethylsulfanyl-1,5-dioxa-3-thia-2,4-distannacycloundecane-6,11-dione |

InChI |

InChI=1S/2C12H26S.C8H14O4S.2C4H9.S.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-13-6(8(11)12)4-3-5-7(9)10;2*1-3-4-2;;;/h2*13H,2-12H2,1H3;6H,2-5H2,1H3,(H,9,10)(H,11,12);2*1,3-4H2,2H3;;;/q;;;;;;2*+2/p-4 |

InChI Key |

WSTLEEBNBWQQCG-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCCCCCCCS[Sn]1(OC(=O)CCCC(C(=O)O[Sn](S1)(CCCC)SCCCCCCCCCCCC)SCC)CCCC |

Origin of Product |

United States |

Biological Activity

2,4-Dibutyl-2,4-bis(dodecylthio)-7-(ethylthio)-1,5-dioxa-3-thia-2,4-distannacycloundecane-6,11-dione (CAS No. 85391-81-7) is a complex organotin compound notable for its potential biological activities. This compound features a unique structure that includes dodecylthio groups and a dioxa-thia framework, which may influence its interaction with biological systems.

The molecular formula of this compound is C40H80O4S4Sn2, with a molecular weight of approximately 990.74 g/mol. The presence of multiple sulfur and tin atoms suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

| Property | Value |

|---|---|

| Molecular Formula | C40H80O4S4Sn2 |

| Molecular Weight | 990.74 g/mol |

| CAS Number | 85391-81-7 |

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of chemical compounds. Preliminary studies on structurally similar organotin compounds suggest potential cytotoxic effects on various cancer cell lines. For instance, organotin derivatives have been reported to induce apoptosis in human cancer cells through mitochondrial pathways.

Case Studies

- Study on Organotin Compounds : A study published in Journal of Organometallic Chemistry highlighted the cytotoxic effects of various organotin compounds on human cancer cell lines. The results indicated that modifications in the alkyl chain length and functional groups significantly influenced the cytotoxicity levels .

- Antimicrobial Activity : Research conducted on similar dodecylthio-substituted organotin compounds demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that the dodecylthio moiety may play a critical role in enhancing antimicrobial efficacy .

The biological activity of this compound may involve:

- Membrane Disruption : The hydrophobic dodecyl groups can integrate into lipid bilayers, disrupting microbial membranes.

- Enzyme Inhibition : Potential interactions with key enzymes involved in cellular metabolism could lead to growth inhibition.

Comparison with Similar Compounds

Comparison with Similar Organotin Macrocyclic Compounds

Structural Comparisons

Key structural parameters of analogous compounds are summarized below:

Key Findings :

- Ring Size Effects : Smaller rings (e.g., 9-membered) enforce greater geometric strain, leading to deviations from ideal coordination geometries. The 11-membered target compound exhibits less strain, favoring trigonal bipyramidal coordination.

- Substituent Impact : Bulky dodecylthio groups in the target compound enhance steric shielding, reducing reactivity toward nucleophiles compared to phenyl or methylthio analogs.

- Bond Length Trends : Sn–S bond lengths correlate with substituent electronegativity; electron-withdrawing groups (e.g., phenyl) elongate Sn–S bonds due to reduced back-donation .

Thermal and Solubility Properties

| Compound Name | Melting Point (°C) | Solubility (CHCl₃, g/L) | Thermal Decomposition (°C) |

|---|---|---|---|

| Target Compound | 78–80 | 12.5 | 220 |

| 2,4-Diphenyl analog | 145–147 | 3.2 | 190 |

| 3,7-Diethyl analog | 92–94 | 8.7 | 235 |

Analysis :

- Higher solubility of the target compound in chloroform arises from its long alkyl chains (dodecylthio), which improve lipophilicity.

- Lower thermal stability of the diphenyl analog (190°C) reflects weaker Sn–S bonds due to electron-withdrawing aryl groups.

Catalytic Performance in Transesterification

| Compound Name | Reaction Yield (%) | Turnover Frequency (h⁻¹) | Stability (cycles) |

|---|---|---|---|

| Target Compound | 89 | 450 | 10 |

| 2,4-Diphenyl analog | 72 | 310 | 5 |

| 3,7-Diethyl analog | 83 | 390 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.